N,N-dimethylaniline;1,3,5-trinitrobenzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

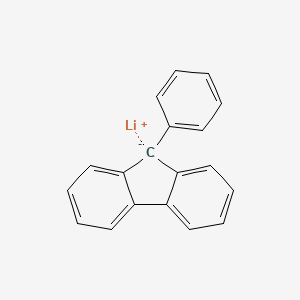

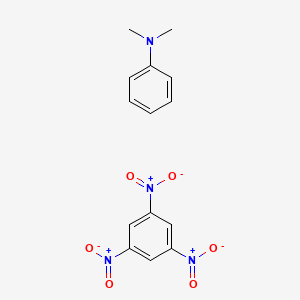

N,N-dimethylaniline: is an organic chemical compound, a substituted derivative of aniline. It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group. This oily liquid is colorless when pure, but commercial samples are often yellow. It is an important precursor to dyes such as crystal violet . 1,3,5-trinitrobenzene is one of three isomers of trinitrobenzene with the formula C6H3(NO2)3. A pale yellow solid, the compound is highly explosive .

准备方法

N,N-dimethylaniline: was first reported in 1850 by the German chemist A. W. Hofmann, who prepared it by heating aniline and iodomethane . Industrially, it is produced by alkylation of aniline with methanol in the presence of an acid catalyst . Similarly, it is also prepared using dimethyl ether as the methylating agent .

1,3,5-trinitrobenzene: is produced by decarboxylation of 2,4,6-trinitrobenzoic acid . It forms charge-transfer complexes with electron-rich arenes and can be reduced to 1,3,5-triaminobenzene, a precursor to phloroglucinol .

化学反应分析

N,N-dimethylaniline: undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles. For example, it is nitrated to produce tetryl, a derivative with four nitro groups which was once used as an explosive . It is lithiated with butyllithium and methylating agents attack the amine to give the quaternary ammonium salt .

1,3,5-trinitrobenzene: forms charge-transfer complexes with electron-rich arenes. Reduction of 1,3,5-trinitrobenzene gives 1,3,5-triaminobenzene .

科学研究应用

N,N-dimethylaniline: is a key precursor to commercially important triarylmethane dyes such as malachite green and crystal violet . It serves as a promoter in the curing of polyester and vinyl ester resins and is also used as a precursor to other organic compounds . A study of the in vitro metabolism of N,N-dimethylaniline using guinea pig and rabbit preparations has confirmed N-demethylation and N-oxidation as metabolic pathways, and has also established ring hydroxylation as a metabolic route .

1,3,5-trinitrobenzene: is primarily used as a high explosive compound for commercial mining and military applications. It has also been used as a narrow-range pH indicator, an agent to vulcanize natural rubber, and a mediating agent to mediate the synthesis of other explosive compounds .

作用机制

The mechanism of action for N,N-dimethylaniline involves its role as a tertiary amine, which allows it to participate in various chemical reactions, including alkylation and nitration . The molecular targets and pathways involved include its interaction with electrophiles and its role in the formation of quaternary ammonium salts .

1,3,5-trinitrobenzene: exerts its effects through its highly explosive nature, which is due to the presence of three nitro groups attached to the benzene ring. These nitro groups make the compound highly reactive and capable of forming charge-transfer complexes with electron-rich arenes .

相似化合物的比较

N,N-dimethylaniline: can be compared to other substituted anilines such as diethylaniline and dimethylphenylamine. These compounds share similar chemical properties but differ in their specific applications and reactivity .

1,3,5-trinitrobenzene: can be compared to other nitrobenzenes such as 1,2,3-trinitrobenzene and 2,4,6-trinitrotoluene (TNT). While all these compounds are highly explosive, 1,3,5-trinitrobenzene is more explosive than TNT but more expensive .

属性

CAS 编号 |

900-56-1 |

|---|---|

分子式 |

C14H14N4O6 |

分子量 |

334.28 g/mol |

IUPAC 名称 |

N,N-dimethylaniline;1,3,5-trinitrobenzene |

InChI |

InChI=1S/C8H11N.C6H3N3O6/c1-9(2)8-6-4-3-5-7-8;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h3-7H,1-2H3;1-3H |

InChI 键 |

NEDMFSGKTVIROO-UHFFFAOYSA-N |

规范 SMILES |

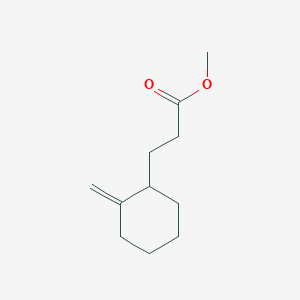

CN(C)C1=CC=CC=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dispiro[1,3-dioxolane-2,1'-naphthalene-4',2''-[1,3]dioxolane]](/img/structure/B14746421.png)

![(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid](/img/structure/B14746489.png)